![molecular formula C20H23NO5 B2634260 [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1324298-66-9](/img/structure/B2634260.png)
[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate, also known as MK-1775, is a selective inhibitor of the protein kinase Wee1. It has been studied for its potential use in cancer treatment, as it is believed to sensitize cancer cells to DNA-damaging agents. In
作用機序
[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a selective inhibitor of the protein kinase Wee1. Wee1 is a key regulator of the G2 checkpoint in the cell cycle, which allows cells to repair DNA damage before proceeding to mitosis. Inhibition of Wee1 by [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate results in premature entry into mitosis, leading to increased DNA damage and cell death.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate has also been studied for its effects on the cardiovascular system. It has been shown to have a vasodilatory effect, which could potentially be used to treat hypertension. [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate has also been shown to have anxiolytic effects in animal models, suggesting potential use in the treatment of anxiety disorders.
実験室実験の利点と制限
One advantage of using [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate in lab experiments is its selectivity for Wee1. This allows for more targeted studies of the effects of Wee1 inhibition on the cell cycle and DNA damage response. However, one limitation of using [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is its potential toxicity at high doses. Careful dosing and monitoring is necessary to ensure the safety of lab animals and human subjects.
将来の方向性
There are several potential future directions for research on [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate. One area of interest is the development of combination therapies using [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate and DNA-damaging agents. Another area of interest is the potential use of [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate in the treatment of hypertension and anxiety disorders. Further research is also needed to better understand the mechanisms of action and potential side effects of [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate.
合成法
The synthesis of [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate involves several steps, including the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with methylamine to form the corresponding sulfonamide. This is followed by a reaction with ethyl 2-(4-ethoxyphenyl)acetate to form the desired product. The synthesis of [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate has been optimized to yield high purity and high yield.
科学的研究の応用
[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate has been extensively studied for its potential use in cancer treatment. It is believed to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy. In preclinical studies, [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate has been shown to enhance the efficacy of DNA-damaging agents in a variety of cancer cell lines, including lung, breast, colon, and ovarian cancer.
特性
IUPAC Name |
[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-4-25-16-8-6-15(7-9-16)12-20(23)26-13-19(22)21-17-11-14(2)5-10-18(17)24-3/h5-11H,4,12-13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXWKGDHNIQVPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

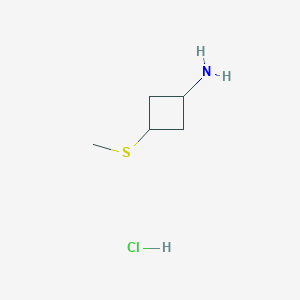
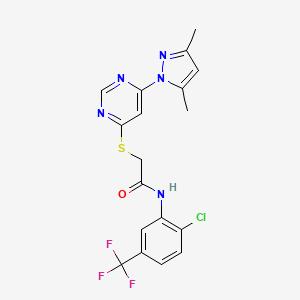

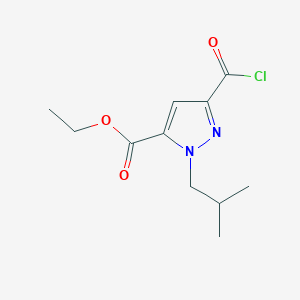
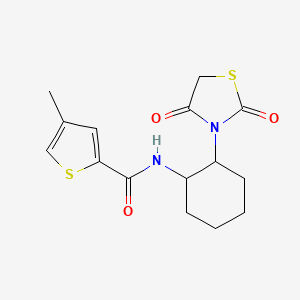
![[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2634186.png)
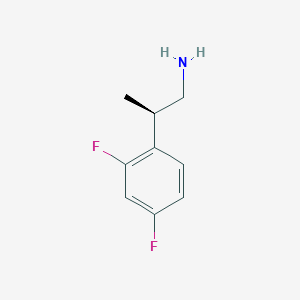
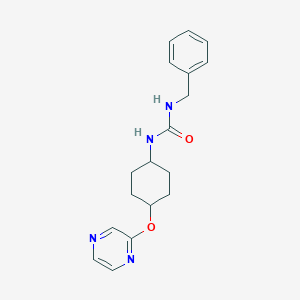
![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2634190.png)
![4-ethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2634191.png)
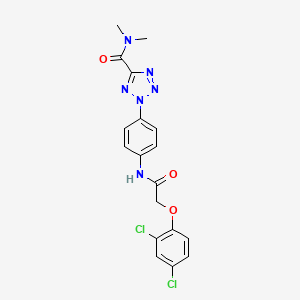
![7-((2,5-dimethylbenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2634193.png)
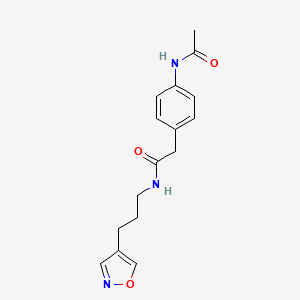
![diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B2634198.png)